1-O-Benzoyl C2 Ceramid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

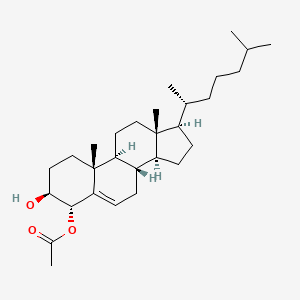

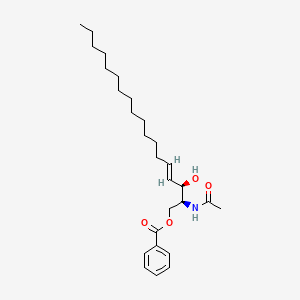

1-O-Benzoyl C2 Ceramide is a sphingolipid composed of a sphingosine or a related base, to which a fatty acid is linked through an amide bond . It has a molecular formula of C27H43NO4 and a molecular weight of 445.6 g/mol . The IUPAC name is [(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate .

Synthesis Analysis

The synthesis of ceramides like 1-O-Benzoyl C2 Ceramide involves complex biochemical pathways. In bacteria, six proteins have been identified that comprise the complete pathway for bacterial ceramide synthesis . In mammals, ceramide is synthesized by a family of six enzymes, ceramide synthases (CerS) 1–6 . Each CerS uses a relatively restricted subset of fatty acyl-CoAs for N-acylation .

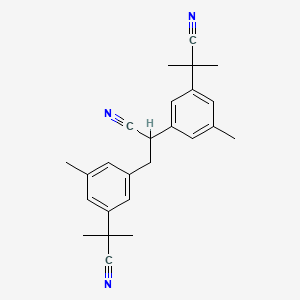

Molecular Structure Analysis

The 1-O-Benzoyl C2 Ceramide molecule contains a total of 75 bond(s). There are 32 non-H bond(s), 9 multiple bond(s), 19 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .

Chemical Reactions Analysis

Ceramides, including 1-O-Benzoyl C2 Ceramide, are involved in numerous cellular processes. For instance, ceramides can modulate the physical properties of biological membranes . They can also interact with effector proteins to regulate cellular signaling .

Physical And Chemical Properties Analysis

Ceramides, including 1-O-Benzoyl C2 Ceramide, are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . They also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .

Wissenschaftliche Forschungsanwendungen

Dermatologie

1-O-Benzoyl C2 Ceramid spielt eine wichtige Rolle für die Gesundheit der Haut. Es ist ein wichtiger Bestandteil bei der Bildung der epidermalen Permeabilitätsbarriere und ist an verschiedenen Hautfunktionen beteiligt. Veränderungen in den Ceramidprofilen werden mit Hauterkrankungen wie atopischer Dermatitis, Psoriasis und Xerosis in Verbindung gebracht. Ceramide regulieren auch Zellfunktionen wie Zellzykluskontrolle, Differenzierung und Apoptose .

Biochemie

In der Biochemie werden Ceramide für ihre Rolle bei der Aufrechterhaltung der Zellmembranstruktur und -funktion anerkannt. Sie werden von Organismen produziert, die von Mikroben bis hin zu Säugetieren reichen, und sind für zelluläre Funktionen unerlässlich. Die Biosynthese von Ceramiden ist eine attraktive Alternative zur chemischen Synthese und bietet einen umweltfreundlichen Ansatz zur Herstellung dieser Verbindungen .

Pharmakologie

Ceramide, einschließlich this compound, werden in Arzneimittelverabreichungssystemen verwendet. Sie verbessern die Bioverfügbarkeit von Arzneimitteln, indem sie als Lipidverabreichungssysteme wirken und eine strukturelle Rolle in Liposomenformulierungen spielen, die die zelluläre Aufnahme von Arzneimitteln wie Chemotherapeutika verbessern können .

Onkologie

Ceramide wurden in die Krebsbiologie verwickelt, insbesondere in Brustkrebs. Sie regulieren das Gleichgewicht zwischen Zellproliferation und -tod, und ihr Stoffwechsel ist entscheidend für die Förderung von pro-tumorigenen Phänotypen. Ceramidsynthese und -umsatz bieten potenzielle Strategien zur Verbesserung der Krebstherapie .

Neurowissenschaften

In den Neurowissenschaften sind Ceramide an der Resistenz gegen Chemotherapeutika bei Glioblastomen und anderen Gehirntumoren beteiligt. Sie sind auch mit neurodegenerativen Erkrankungen wie der Parkinson-Krankheit verbunden, bei der eine Deregulierung des Ceramidstoffwechsels mit dem Fortschreiten der Krankheit in Verbindung gebracht wird .

Immunologie

Ceramide haben sich als wichtige Regulatoren in der Krebsimmuntherapie herauskristallisiert. Sie induzieren Apoptose in Tumorzellen und können das Tumormikromilieu verbessern. Ceramide verstärken auch die antiproliferative Wirkung anderer Behandlungen und tragen zum Rückgang von Krankheiten wie Melanom bei

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-O-Benzoyl C2 Ceramide primarily targets Protein Kinase B (PKB)/Akt and Protein Phosphatase-2 (PP2A) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

1-O-Benzoyl C2 Ceramide interacts with its targets in a complex manner. It inhibits PKB/Akt activation, a process that is crucial for insulin signaling . This inhibition can occur through two distinct mechanisms: one involving atypical protein kinase C zeta (PKCζ) and the other involving PP2A . The choice between these two pathways depends on the structural organization of the plasma membrane, particularly the abundance of caveolin-enriched domains .

Biochemical Pathways

1-O-Benzoyl C2 Ceramide affects several biochemical pathways. It has been shown to negatively regulate intermediates of the insulin-signaling pathway and inhibit insulin-dependent pathways such as glucose uptake into muscle and adipocytes . It also plays a role in the induction of β-cell apoptosis through multiple mechanisms, including the activation of the extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Pharmacokinetics

The pharmacokinetics of 1-O-Benzoyl C2 Ceramide, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of the drug effect.

Result of Action

The molecular and cellular effects of 1-O-Benzoyl C2 Ceramide’s action are significant. It has been shown to promote insulin resistance in muscle cells . This occurs when 1-O-Benzoyl C2 Ceramide enters the salvage/recycling pathway, becomes deacylated to yield sphingosine, and is then re-acylated depending on the availability of long-chain fatty acids provided by the lipogenesis pathway in muscle cells . The salvaged ceramides are responsible for the inhibition of insulin signaling induced by 1-O-Benzoyl C2 Ceramide .

Action Environment

The action, efficacy, and stability of 1-O-Benzoyl C2 Ceramide can be influenced by various environmental factors. For instance, the presence of exogenous and endogenous monounsaturated fatty acid oleate can prevent 1-O-Benzoyl C2 Ceramide from being recycled into endogenous ceramide species . This forces free fatty acid metabolism towards triacylglyceride production . .

Biochemische Analyse

Biochemical Properties

1-O-Benzoyl C2 Ceramide interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of complex sphingolipids and is a critical mediator of cellular apoptosis and stress responses . The enzymes involved in ceramide metabolism are potential therapeutic targets to manipulate sphingolipids content in tissues .

Cellular Effects

1-O-Benzoyl C2 Ceramide has significant effects on various types of cells and cellular processes. It has been shown to play a major role in the onset of skeletal muscle insulin resistance, a prevalent feature of type 2 diabetes . It promotes insulin resistance in muscle cells by entering the salvage/recycling pathway and becoming deacylated .

Molecular Mechanism

At the molecular level, 1-O-Benzoyl C2 Ceramide exerts its effects through several mechanisms. It has been shown to induce apoptosis by forming distinct, cholesterol-poor and ceramide-enriched membrane domains that alter cellular signal transduction by clustering receptor molecules . It also influences gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of 1-O-Benzoyl C2 Ceramide can change in laboratory settings. For instance, it has been shown to induce a loss in insulin sensitivity through the salvage/recycling pathway in muscle cells .

Dosage Effects in Animal Models

The effects of 1-O-Benzoyl C2 Ceramide can vary with different dosages in animal models. For instance, topical treatment with sphingolipids, including 1-O-Benzoyl C2 Ceramide, has been shown to improve clinical disease and skin barrier function in dogs with atopic dermatitis .

Metabolic Pathways

1-O-Benzoyl C2 Ceramide is involved in several metabolic pathways. It is synthesized by the de novo pathway, the sphingomyelin pathway, and the salvage/recycling pathway . It plays an important role in cell signaling and is linked to the mitochondrial electron transport chain and coenzyme Q in a pathway that drives insulin resistance in skeletal muscle .

Transport and Distribution

1-O-Benzoyl C2 Ceramide is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and transported to the Golgi complex for further processing . It is also found in the plasma membrane where it forms distinct membrane domains .

Subcellular Localization

1-O-Benzoyl C2 Ceramide is localized in various subcellular compartments. It is synthesized in the endoplasmic reticulum, transported to the Golgi complex, and is also found in the plasma membrane . Its localization can influence its activity or function, including its role in cell signaling and apoptosis .

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(30)25(28-23(2)29)22-32-27(31)24-19-16-15-17-20-24/h15-21,25-26,30H,3-14,22H2,1-2H3,(H,28,29)/b21-18+/t25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPYGQXEUMTGOL-UHIBZTAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C1=CC=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C1=CC=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.